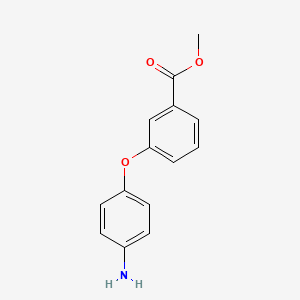

2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid

Overview

Description

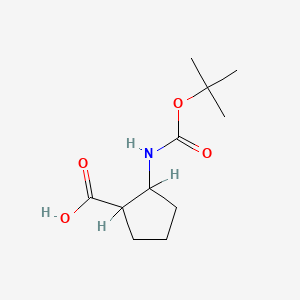

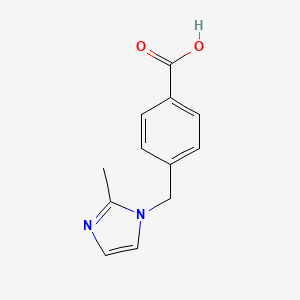

“2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid” is a compound with the molecular formula C16H14N2O3 . It is a derivative of benzimidazole, a heterocyclic compound that is a key structural motif in drug design due to its structural similarity to purine .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a benzyl group at the 2-position, a methyl group at the 1-position, and a carboxylic acid group at the 6-position .Chemical Reactions Analysis

Benzimidazole derivatives can be synthesized through various chemical reactions. For instance, an efficient one-pot conversion of carboxylic acids into benzimidazoles has been reported, which involves a novel HBTU-promoted methodology .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 282.29 g/mol, a density of 1.33±0.1 g/cm3 (Predicted), and a boiling point of 601.5±50.0 °C (Predicted) .Scientific Research Applications

Synthetic Methodologies and Chemical Properties :

- A study by Alcalde, Dinarés, Pérez-García, and Roca (1992) describes an efficient one-pot procedure for preparing 2-substituted benzimidazoles, including 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid, using polyphosphoric acid as a catalyst and solvent. This method is particularly useful for synthesizing 1-alkyl-(1H-benzimidazol-2-yl)pyridinium tetrafluoroborates (Alcalde, Dinarés, Pérez-García, & Roca, 1992).

- Krawczyk, Gdaniec, and Sa˛czewski (2005) explored the crystal structure of 1H-Benzimidazole-2-carboxylic acid, revealing its zwitterionic form and the formation of a two-dimensional network through hydrogen bonds (Krawczyk, Gdaniec, & Sa˛czewski, 2005).

Biological Activities and Potential Applications :

- Ram et al. (1992) synthesized a series of benzimidazole-2-carbamates, including compounds related to this compound, demonstrating significant growth inhibition in L1210 cells and potential antifilarial activity (Ram et al., 1992).

- Poddar, Saqueeb, and Rahman (2016) reported the synthesis of benzimidazole derivatives, including 2-methyl-1H-benzimidazole, showing moderate antioxidant and cytotoxic activities, with potential implications for cancer research (Poddar, Saqueeb, & Rahman, 2016).

- Raghunath and Viswanathan (2014) synthesized 6-substituted benzimidazole-2-carbamic acid derivatives, exhibiting significant antibacterial and antifungal activities, suggesting potential as antimicrobial agents (Raghunath & Viswanathan, 2014).

Structural Analysis and Molecular Design :

- Yao, Che, and Zheng (2008) investigated the structural and fluorescent characteristics of metal-organic frameworks involving benzimidazole-5-carboxylate, revealing insights into the luminescent properties related to their structures (Yao, Che, & Zheng, 2008).

- Sharma, Kohli, and Sharma (2010) synthesized benzimidazole derivatives for evaluating their antihypertensive activity, highlighting the potential of these compounds in cardiovascular research (Sharma, Kohli, & Sharma, 2010).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its biological target. For instance, some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Benzimidazole and its derivatives have been extensively utilized in the process of drug development . Due to the broad range of chemical and biological properties of benzimidazole, it has become an important synthon in the development of new drugs . Therefore, the future directions for “2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid” could involve further exploration of its potential applications in drug discovery and development.

properties

IUPAC Name |

2-benzyl-3-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-18-14-10-12(16(19)20)7-8-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUAUAPHOGISMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)N=C1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3112774.png)

![Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-](/img/structure/B3112806.png)